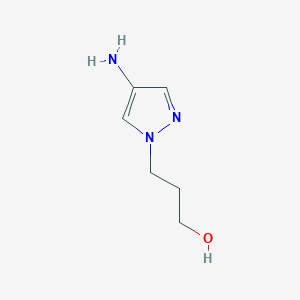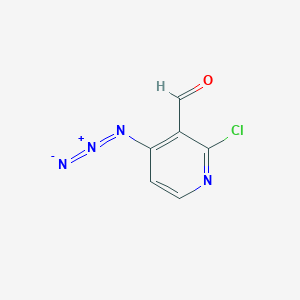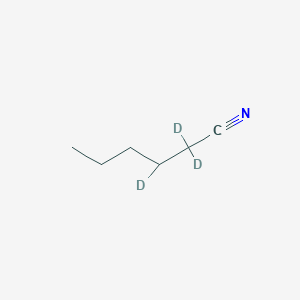
Esmolol Isopropyl Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esmolol Isopropyl Amine, also known as this compound, is a useful research compound. Its molecular formula is C18H30N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic Characteristics of Esmolol
Esmolol's pharmacokinetics define its ultra-short-acting profile, making it ideal for situations requiring brief beta-adrenergic blockade. Its rapid onset and short duration of action are pivotal for its use in acute care settings, particularly for controlling supraventricular arrhythmias, perioperative tachycardia, and acute hypertension. Esmolol is metabolized by red blood cell esterases to a less active metabolite, highlighting its unique elimination pathway that is independent of renal or hepatic function, thus broadening its applicability across patient populations with varying organ functions (Wiest, 1995).
Clinical Efficacy in Acute Care
Esmolol's efficacy spans multiple clinical scenarios, from controlling heart rate in atrial fibrillation to managing perioperative blood pressure and tachycardia. Its role in attenuating hemodynamic responses to surgical stimuli and facilitating rapid control of heart rate in critical care settings underlines its versatility as a pharmacologic agent. The ability to titrate its dose to effect and the minimal intervention required to manage its principal adverse effect, hypotension, underscore its clinical utility (Wiest & Haney, 2012).
Application in Specific Medical Procedures
Esmolol's use in specific medical procedures, including tracheal intubation and extubation, demonstrates its efficacy in minimizing myocardial ischemia and arrhythmias. Its role in reducing the incidence of myocardial ischemia during non-cardiac surgery, particularly in high-risk patients, further illustrates its value in perioperative care. The drug's pharmacodynamic and pharmacokinetic properties make it an ideal agent for managing tachyarrhythmias and hypertension in acute settings (Garnock-Jones, 2012).
Mecanismo De Acción
Target of Action
Esmolol Isopropyl Amine, commonly known as Esmolol, is a cardioselective beta-1 receptor blocker . It primarily targets the beta-1 adrenergic receptors found in the heart . These receptors play a crucial role in regulating heart rate and force of contraction .
Mode of Action
Esmolol works by competitively blocking the beta-1 adrenergic receptors in the heart . This prevents the action of two naturally occurring substances: epinephrine and norepinephrine . As a result, the force and rate of heart contractions decrease .
Biochemical Pathways
The primary biochemical pathway affected by Esmolol is the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, Esmolol inhibits the effects of epinephrine and norepinephrine, key neurotransmitters in this pathway . This leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . It has a rapid onset but short duration of action . This rapid metabolism results in the formation of a free acid and methanol . The total body clearance in humans was found to be about 20 L/kg/hr, which is greater than cardiac output .
Result of Action
The primary result of Esmolol’s action is a decrease in heart rate and force of contraction . This makes it useful for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Action Environment
The action of Esmolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Additionally, individual patient factors such as age, weight, and overall health status can also influence the drug’s action . .
Análisis Bioquímico
Biochemical Properties
Esmolol Isopropyl Amine, like esmolol, is likely to interact with β-adrenergic receptors in the heart . These interactions lead to decreased force and rate of heart contractions
Cellular Effects
Esmolol, from which this compound is derived, has been shown to decrease heart rate and cardiac index . It’s plausible that this compound may have similar effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions this compound, being an impurity of esmolol, might exert its effects at the molecular level in a similar way, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models with endotoxemic shock, continuous infusion of esmolol, a selective beta-1 adrenergic blocker, titrated to decrease heart rate by 20%, was well tolerated and may offset LPS-induced cardiac dysfunction by a preload positive effect . It’s plausible that this compound may have similar dosage effects in animal models, but specific studies are needed to confirm this.
Metabolic Pathways
Esmolol is metabolized predominantly in the liver and kidney Given that this compound is an impurity of esmolol, it might be involved in similar metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its relationship to esmolol, it might be expected to have similar transport and distribution characteristics. Esmolol is distributed rapidly, as evidenced by the respective half-lives of these phases which are 2.03 and 9.19 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Esmolol Isopropyl Amine involves the reaction of two starting materials, Esmolol and Isopropyl Amine, to form the final product.", "Starting Materials": ["Esmolol", "Isopropyl Amine"], "Reaction": [ "Step 1: In a flask, add Esmolol and Isopropyl Amine in equimolar amounts.", "Step 2: Heat the mixture to 60-70°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Extract the product with an organic solvent such as ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain the final product, Esmolol Isopropyl Amine." ] } | |
Número CAS |
83356-59-6 |
Fórmula molecular |
C18H30N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H30N2O3/c1-13(2)19-11-16(21)12-23-17-8-5-15(6-9-17)7-10-18(22)20-14(3)4/h5-6,8-9,13-14,16,19,21H,7,10-12H2,1-4H3,(H,20,22) |
Clave InChI |
BHGRYBCCHAVIRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)NC(C)C)O |
Sinónimos |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

